1-(4-Nitrobenzoyl)-1,4-diazepane
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Description
The compound “1-(4-Nitrobenzoyl)-1,4-diazepane” seems to be a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields including medicinal chemistry due to their wide range of biological activities . The “4-Nitrobenzoyl” part suggests the presence of a nitro group (-NO2) and a benzoyl group (C6H5CO-), which are common in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving amines and acyl chlorides . For instance, 4-Nitrobenzoyl chloride is a common reagent used in the synthesis of various organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 4-Nitrobenzoic acid, a related compound, is a light yellow crystalline powder with a melting point of 237 °C .Mechanism of Action
Target of Action
Compounds with similar structures, such as 2- [3 (4)-nitrobenzoyl]-1,1,3,3-tetracyanopropenides, have been studied for their tuberculostatic activity . The nitro group in these compounds plays a significant role in pharmaceutical chemistry, contributing to the design and development of various drugs with therapeutic benefits .
Mode of Action
Nitro compounds, including those with benzoyl groups, are known to undergo reduction by nadph to yield nitrotoluene . This reduction could potentially lead to the formation of reactive intermediates that interact with cellular targets.
Biochemical Pathways
Nitrobenzoyl compounds have been associated with the synthesis of important heterocyclic compounds . These compounds are often involved in various biological activities, including antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
Pharmacokinetics
Nitro compounds are known for their high dipole moments, which could influence their absorption and distribution within the body .
Result of Action
Compounds with similar structures have shown promising results in in vitro screenings for tuberculostatic activity .
Action Environment
The stability and reactivity of nitro compounds can be influenced by factors such as temperature, ph, and the presence of reducing agents .
Future Directions
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-8-1-6-13-7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5,13H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMHTSFHGEGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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